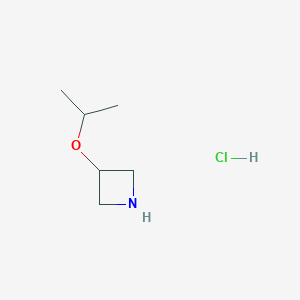

3-Isopropoxyazetidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-propan-2-yloxyazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5(2)8-6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKVFUMEPLXIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692892 | |

| Record name | 3-[(Propan-2-yl)oxy]azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871657-49-7 | |

| Record name | 3-[(Propan-2-yl)oxy]azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propan-2-yloxyazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-Isopropoxyazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-isopropoxyazetidine hydrochloride (CAS No. 871657-49-7). Azetidine scaffolds are of increasing interest in medicinal chemistry due to their ability to impart unique three-dimensional character, enhance metabolic stability, and improve aqueous solubility in drug candidates.[1][2] As a key building block, rigorous characterization of substituted azetidines like this compound is paramount for ensuring the integrity of downstream applications in pharmaceutical development.[3][4] This document moves beyond a simple recitation of data, offering a detailed narrative on the strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the causality behind experimental choices and demonstrate how a convergence of evidence from these orthogonal techniques provides an unassailable confirmation of the molecular structure.

Foundational Analysis: Establishing the Molecular Framework

Before embarking on a detailed spectroscopic analysis, a foundational understanding of the target molecule's expected properties is crucial. This compound is a salt, comprised of a protonated azetidine ring and a chloride counter-ion. Its molecular formula is C6H14ClNO, with a corresponding molecular weight of 151.63 g/mol .[3][5] This initial information, including its solid, pale yellow, and hygroscopic nature, guides the selection of appropriate analytical techniques and sample preparation methods.[3]

Key Structural Features to Validate:

-

Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom.

-

Isopropoxy Group: An isopropyl group (-CH(CH3)2) connected via an ether linkage to the 3-position of the azetidine ring.

-

Hydrochloride Salt: The azetidinyl nitrogen is protonated and associated with a chloride ion.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing unparalleled insight into the chemical environment and connectivity of atoms within a molecule. For this compound, a suite of 1D and 2D NMR experiments is employed to assemble the structural puzzle piece by piece.

¹H NMR: Mapping the Proton Skeleton

The ¹H NMR spectrum provides the initial and most direct information about the number and types of protons present. By analyzing chemical shifts, coupling patterns (multiplicity), and integration values, we can assign each proton to its specific location in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆). D₂O is often preferred for hydrochloride salts to allow for the exchange of the acidic N-H proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Expected ¹H NMR Data and Interpretation

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale |

| -CH(CH₃)₂ | 1.1 - 1.3 | Doublet | 6H | The six equivalent methyl protons are split by the adjacent methine proton. |

| Azetidine CH₂ | 3.8 - 4.2 | Multiplet | 4H | The two methylene groups on the azetidine ring are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and the C3-proton. |

| Azetidine CH-O | 4.3 - 4.6 | Multiplet | 1H | The proton at the 3-position is coupled to the adjacent methylene protons. |

| -O-CH(CH₃)₂ | 3.5 - 3.8 | Septet | 1H | The methine proton of the isopropoxy group is split into a septet by the six neighboring methyl protons. |

| N-H | 9.0 - 9.5 | Broad Singlet | 2H | The protonated amine protons often appear as a broad signal. In D₂O, this signal will exchange and disappear. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR: Defining the Carbon Backbone

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire on the same spectrometer.

-

Acquisition Parameters: Use a standard proton-decoupled pulse sequence.

-

Processing: Apply Fourier transformation and baseline correction.

Expected ¹³C NMR Data and Interpretation

| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| -CH(CH₃)₂ | 21 - 23 | The two equivalent methyl carbons of the isopropoxy group. |

| Azetidine C2/C4 | 50 - 55 | The two equivalent methylene carbons of the azetidine ring. |

| Azetidine C3 | 65 - 70 | The carbon bearing the isopropoxy group, shifted downfield due to the electronegative oxygen. |

| -O-CH(CH₃)₂ | 70 - 75 | The methine carbon of the isopropoxy group, also shifted downfield by the oxygen atom. |

2D NMR: Confirming Connectivity

While 1D NMR suggests the presence of the core fragments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for confirming the connectivity between these fragments.

-

COSY: Identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see correlations between the azetidine CH₂ protons and the azetidine CH-O proton, as well as between the isopropoxy -CH proton and the -CH₃ protons.

-

HSQC: Correlates each proton with its directly attached carbon. This experiment definitively links the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum, validating the initial interpretations.

Mass Spectrometry: Verification of Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the ionized molecule, which is a critical piece of evidence for confirming the molecular formula. For this compound, Electrospray Ionization (ESI) is the preferred method.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Analysis Mode: Operate the mass spectrometer in positive ion mode to detect the protonated parent molecule, [M+H]⁺.

-

Data Acquisition: Acquire a full scan spectrum to identify the parent ion. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

Expected Results and Interpretation

The free base (3-isopropoxyazetidine) has a molecular formula of C₆H₁₃NO and a monoisotopic mass of 115.0997 Da. In positive mode ESI-MS, we expect to observe the protonated molecule, [C₆H₁₃NO + H]⁺.

-

Expected m/z (mass-to-charge ratio): 116.1075

-

High-Resolution MS: An accurate mass measurement within 5 ppm of the theoretical value provides strong confidence in the elemental composition (C₆H₁₄NO⁺).

The mass spectrum will not show the intact hydrochloride salt, as the HCl is lost during the ionization process. The detection of the m/z 116.1075 ion is the key piece of evidence from this technique.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[6] While not as structurally detailed as NMR, it provides crucial confirmatory data.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample, being a solid, can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 2800 - 3000 | C-H stretch | Aliphatic C-H bonds in the azetidine and isopropoxy groups. |

| 2400 - 2700 | N⁺-H stretch | Characteristic broad absorption for a secondary amine salt. |

| 1100 - 1150 | C-O-C stretch | Ether linkage of the isopropoxy group. |

The presence of the broad N⁺-H stretch is a strong indicator of the hydrochloride salt form, while the C-O-C stretch confirms the ether functionality.

Synthesis of Evidence: The Final Structure Confirmation

The structure of this compound is definitively confirmed by the convergence of data from all three analytical techniques.

-

NMR Spectroscopy establishes the precise arrangement and connectivity of the carbon and proton skeleton, confirming the presence of the azetidine ring and the 3-isopropoxy substituent.

-

Mass Spectrometry verifies the elemental composition of the parent molecule, providing an exact mass that matches the proposed structure.

-

Infrared Spectroscopy offers orthogonal confirmation of the key functional groups, particularly the amine salt and the ether linkage.

Together, these self-validating systems provide an unambiguous and trustworthy elucidation of the structure of this compound, ensuring its identity and purity for use in research and drug development.

References

-

ResearchGate. Structure of azetidine‐containing compounds found in nature. Available at: [Link]

-

ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available at: [Link]

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of this compound in Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

-

PMDA. INFRARED REFERENCE SPECTRA. Available at: [Link]

-

PubMed. NMR studies on three optical active drug molecules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. mhlw.go.jp [mhlw.go.jp]

The Analytical Fingerprint: A Technical Guide to the Spectroscopic Data of 3-Isopropoxyazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxyazetidine hydrochloride is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in the design of novel therapeutic agents, offering a unique three-dimensional architecture that can influence pharmacological properties. The incorporation of an isopropoxy group at the 3-position provides a handle for modulating lipophilicity and potential metabolic stability. As a hydrochloride salt, the compound's solubility in aqueous media is enhanced, a critical factor for biological assays and formulation development.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic signature of this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from closely related structural analogues. The information herein is intended to serve as a robust resource for the synthesis, characterization, and further development of novel chemical entities incorporating the 3-isopropoxyazetidine scaffold.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₆H₁₄ClNO

-

Molecular Weight: 151.64 g/mol

-

CAS Number: 871657-49-7

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The hydrochloride salt form of 3-isopropoxyazetidine dictates the choice of a protic deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄, for analysis. The protonation of the azetidine nitrogen leads to a downfield shift of the adjacent protons and carbons.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is predicted to exhibit distinct signals for the azetidine ring protons and the isopropoxy group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Experimental Choice |

| ~4.3 - 4.5 | m | 1H | CH (isopropoxy) | The methine proton of the isopropoxy group is deshielded by the adjacent oxygen atom. |

| ~4.0 - 4.2 | t | 2H | CH₂ (azetidine, C2 & C4) | Protons on carbons adjacent to the protonated nitrogen are significantly deshielded. |

| ~3.8 - 4.0 | t | 2H | CH₂ (azetidine, C2 & C4) | The diastereotopic nature of these protons may lead to more complex splitting. |

| ~3.6 - 3.8 | m | 1H | CH (azetidine, C3) | This proton is deshielded by the ether oxygen and the azetidine ring strain. |

| ~1.2 - 1.3 | d | 6H | CH₃ (isopropoxy) | The methyl groups of the isopropoxy group are in a typical aliphatic region. |

Expertise & Experience: The choice of a high-field NMR instrument (e.g., 400 MHz or higher) is recommended to resolve the potentially complex splitting patterns of the azetidine ring protons, which can exhibit second-order effects. The use of D₂O as a solvent will result in the exchange of the N-H protons, which will therefore not be observed in the spectrum.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Causality of Experimental Choice |

| ~70 - 72 | CH (isopropoxy) | The carbon atom bonded to the ether oxygen is significantly deshielded. |

| ~68 - 70 | CH (azetidine, C3) | This carbon is deshielded by the ether oxygen. |

| ~48 - 50 | CH₂ (azetidine, C2 & C4) | Carbons adjacent to the protonated nitrogen are deshielded. |

| ~21 - 23 | CH₃ (isopropoxy) | The methyl carbons of the isopropoxy group appear in the typical aliphatic region. |

Trustworthiness: The predicted chemical shifts are based on the analysis of spectroscopic data for azetidine hydrochloride and various ethers. For azetidine hydrochloride, the methylene carbons appear around 48 ppm. The introduction of the isopropoxy group at the 3-position is expected to have a minimal effect on the chemical shift of the C2 and C4 carbons.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~220 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2 seconds.

-

-

Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak.

Caption: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality of Experimental Choice |

| 2800-3000 | Strong, broad | N-H stretch | The protonated amine of the hydrochloride salt exhibits a broad absorption in this region. |

| 2850-2980 | Medium-Strong | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the azetidine ring and the isopropoxy group. |

| 1050-1150 | Strong | C-O-C stretch (ether) | This is a characteristic absorption for the ether functional group.[1] |

| 1450-1470 | Medium | C-H bend (alkane) | Bending vibrations of the CH₂ and CH₃ groups. |

Authoritative Grounding: The broad N-H stretching absorption is a hallmark of amine salts. The strong C-O-C stretching vibration in the 1050-1150 cm⁻¹ region is a key diagnostic peak for the presence of the ether linkage.[1]

Experimental Protocol: IR Data Acquisition (Solid State)

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is reported in terms of transmittance (%) versus wavenumber (cm⁻¹).

-

Caption: Experimental workflow for IR data acquisition (KBr Pellet Method).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For a hydrochloride salt of an amine, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that is likely to yield the protonated molecular ion of the free base.

Predicted Mass Spectrum

-

Ionization Mode: Positive Ion Electrospray (ESI+)

-

Expected Molecular Ion: The observed molecular ion will correspond to the free base of the compound (C₆H₁₃NO), protonated.

-

[M+H]⁺: m/z = 116.12 (Calculated for C₆H₁₄NO⁺)

-

-

Fragmentation: Fragmentation of the protonated molecular ion may occur, leading to characteristic daughter ions. Potential fragmentation pathways include the loss of the isopropoxy group or cleavage of the azetidine ring.

Expertise & Experience: When analyzing hydrochloride salts by ESI-MS, it is generally not necessary to neutralize the sample before injection. The acidic mobile phase commonly used in reversed-phase LC-MS is sufficient to ensure the amine remains protonated for detection in positive ion mode.

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile or methanol, compatible with the LC mobile phase.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a mass analyzer (e.g., quadrupole, time-of-flight).

-

LC Conditions (for separation prior to MS):

-

Column: A C18 reversed-phase column is suitable for this type of compound.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Conditions (ESI+):

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (Nitrogen) Flow and Temperature: Optimized for desolvation.

-

Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-300.

-

-

Data Analysis: The resulting mass spectrum will show the intensity of ions as a function of their mass-to-charge ratio.

Caption: Experimental workflow for LC-MS data acquisition.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound, a compound of interest in contemporary drug discovery. By leveraging foundational spectroscopic principles and data from analogous structures, this document offers a comprehensive resource for researchers. The provided protocols for NMR, IR, and MS analysis are designed to be self-validating, ensuring that researchers can confidently acquire and interpret data for this and related molecules. The combination of predicted spectral data, expert insights into experimental design, and detailed methodologies establishes a solid foundation for the chemical characterization and further investigation of this compound.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Isopropoxyazetidine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 3-isopropoxyazetidine hydrochloride (CAS No. 871657-49-7), a crucial building block in contemporary drug discovery and development.[1] As a substituted azetidine, this compound holds significant interest for medicinal chemists due to the unique conformational constraints and potential for improved metabolic stability imparted by the azetidine ring.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural and chemical characteristics. It outlines robust, field-proven methodologies for the experimental determination of key parameters, including melting point, solubility, and dissociation constant (pKa). By elucidating these fundamental properties, this guide aims to empower researchers to accelerate the integration of this compound into their research and development pipelines, fostering the creation of novel therapeutics.

Introduction: The Strategic Importance of Substituted Azetidines in Medicinal Chemistry

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry. Its rigid, four-membered ring structure offers a compelling alternative to more flexible aliphatic amines, providing a means to lock in specific conformations and explore novel regions of chemical space. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of the azetidine ring has been shown to improve key pharmacokinetic properties, such as metabolic stability and aqueous solubility.

This compound, in particular, is a valuable synthetic intermediate. The isopropoxy group can influence the molecule's lipophilicity and hydrogen bonding capacity, potentially modulating its absorption, distribution, metabolism, and excretion (ADME) profile.[1] As the hydrochloride salt, the compound's solubility and handling properties are optimized for use in a variety of synthetic and biological applications.[1] This guide provides the foundational physicochemical data and analytical methodologies necessary for the effective utilization of this promising building block.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in drug discovery. These parameters govern a molecule's behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Chemical Structure and Identity

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 3-(propan-2-yloxy)azetidine hydrochloride | [2] |

| CAS Number | 871657-49-7 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.64 g/mol | [1] |

| Appearance | Pale yellow hygroscopic powder | [1] |

| Purity | ≥ 97% (typically determined by HPLC) | [1][2] |

| Storage Conditions | Store at 0-8°C under an inert atmosphere.[1] Due to its hygroscopic nature, it is crucial to store in a desiccator. |

Thermal Properties

The melting point of a crystalline solid is a critical indicator of its purity. For hygroscopic compounds like this compound, special considerations are necessary to obtain an accurate measurement.

Experimental Protocol: Melting Point Determination

This protocol adheres to the standards outlined in major pharmacopeias for capillary melting point determination.

-

Instrumentation: A calibrated digital melting point apparatus with a heating block and a means for visual observation is required.

-

Sample Preparation:

-

Ensure the sample is thoroughly dried in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours to remove any absorbed water.

-

Finely powder the dried sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.

-

Due to the compound's hygroscopicity, it is advisable to seal the open end of the capillary tube using a flame to prevent moisture uptake during the measurement.

-

-

Measurement:

-

Insert the sealed capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to approximately 10°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid determination can be performed.

-

Set the heating rate to 1°C per minute.

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The melting range provides an indication of purity.

-

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. A comprehensive solubility profile in various solvents is essential.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

-

Materials:

-

This compound

-

Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)

-

Organic solvents (e.g., ethanol, methanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker set to 37°C

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector for quantification.

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial for ensuring saturation.

-

Seal the vials and place them in a shaking incubator at 37°C for 24-48 hours to allow the system to reach equilibrium.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at 37°C to allow for sedimentation of the excess solid.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

-

Perform the experiment in triplicate for each solvent.

-

Dissociation Constant (pKa)

The pKa of a molecule dictates its ionization state at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. For this compound, the pKa of the azetidine nitrogen is the most relevant.

Experimental Protocol: pKa Determination by Potentiometric Titration

This is a classic and reliable method for determining the pKa of an ionizable compound.

-

Instrumentation:

-

Autotitrator or a pH meter with a high-precision electrode

-

Calibrated burette

-

Stir plate and stir bar

-

-

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Calibrate the pH electrode using standard buffers.

-

Immerse the pH electrode in the sample solution and monitor the initial pH.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the compound has been neutralized (i.e., at the half-equivalence point).

-

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide a reasonable estimate of a molecule's pKa.[3][4] Various software packages utilize quantum mechanical calculations or quantitative structure-property relationship (QSPR) models to predict pKa values based on the molecule's structure.[5][6] These predictions can be valuable for initial assessments in the early stages of drug discovery.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the isopropoxy group (a doublet and a septet) and the protons on the azetidine ring. The chemical shifts and coupling constants would provide detailed information about the connectivity of the atoms.

-

¹³C NMR would show distinct signals for each of the unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, C-O stretching of the ether, and C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the free base and provide information about its fragmentation pattern, further confirming the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the physicochemical characterization of this compound.

Sources

A Methodological Framework for the Characterization of Novel Azetidine Derivatives: The Case of 3-Isopropoxyazetidine Hydrochloride

Disclaimer: 3-Isopropoxyazetidine hydrochloride is a novel chemical entity with limited publicly available data. This guide, therefore, presents a comprehensive methodological framework for its solubility and stability characterization based on established principles in pharmaceutical sciences. The protocols and data herein are illustrative and designed to guide researchers in the evaluation of similar novel compounds.

Introduction: The Strategic Importance of Early Physicochemical Profiling

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry.[1][2] Their inherent ring strain lends them unique reactivity, while often being more stable and easier to handle than their three-membered aziridine counterparts.[1][2] The compound this compound (CAS 871657-49-7) represents a modern building block within this class, featuring an isopropoxy group that may enhance properties like solubility and metabolic stability.[3][4]

For any new chemical entity (NCE) like this compound, a thorough understanding of its fundamental physicochemical properties is a cornerstone of successful drug development. Solubility and stability are not mere data points; they are critical determinants of a compound's entire developability profile, influencing everything from bioavailability and formulation design to shelf-life and regulatory approval.[5][6] This guide provides a robust, scientifically-grounded framework for elucidating the solubility and stability profile of this, or any similar, novel azetidine derivative.

Part 1: Comprehensive Solubility Profiling

Aqueous solubility is a master variable that dictates how a drug is absorbed, distributed, and ultimately, its therapeutic efficacy. Low solubility can lead to erratic absorption, poor bioavailability, and unreliable results in preclinical assays.[5][7] We must distinguish between two key types of solubility: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound just before it precipitates from a solution created by adding a concentrated DMSO stock to an aqueous buffer. It's a high-throughput assessment ideal for early discovery to quickly flag problematic compounds.[6][8]

-

Thermodynamic (or Equilibrium) Solubility: Represents the true saturation point of a compound in a solvent at equilibrium. This "gold standard" measurement is determined using the shake-flask method and is crucial for pre-formulation and lead optimization.[9][10]

Experimental Design: Causality and Best Practices

The choice of method is dictated by the stage of development. Early on, speed is paramount, making kinetic assays suitable. As a candidate progresses, the precision of thermodynamic solubility becomes non-negotiable.[6][11] The protocols below are designed to provide a comprehensive picture of a compound's solubility behavior.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method is chosen for its speed and low compound consumption, making it ideal for initial screening.[8] It relies on detecting precipitate formation via light scattering.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to wells containing 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This results in a final concentration of 100 µM with 1% DMSO.

-

Incubation: Mix the plate thoroughly and incubate at room temperature (25°C) for 2 hours.[6]

-

Measurement: Measure light scattering in each well using a nephelometer. A significant increase in scattering relative to a control (buffer + 1% DMSO) indicates precipitation and poor solubility at that concentration.[8]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility, as it allows sufficient time for the solid and solution phases to reach equilibrium.[9][10]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains visible) to a series of vials containing buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove all undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Data Presentation and Visualization

Quantitative solubility data should be summarized for clarity.

Table 1: Illustrative Solubility Profile of a Novel Compound

| pH of Buffer | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

|---|---|---|

| 1.2 (Simulated Gastric Fluid) | > 200 | 1500 |

| 4.5 (Acetate Buffer) | 150 | 950 |

| 6.8 (Phosphate Buffer) | 85 | 400 |

| 7.4 (PBS) | 70 | 320 |

Caption: High-level workflows for kinetic and thermodynamic solubility determination.

Part 2: Stability Profiling and Forced Degradation

Understanding a compound's intrinsic stability is crucial for identifying potential liabilities, establishing proper storage conditions, and developing a stability-indicating analytical method.[12] The azetidine ring, due to its strain, can be susceptible to ring-opening reactions, particularly under acidic conditions.[13][14][15] Forced degradation (or stress testing) is a systematic process to accelerate this degradation, providing invaluable insights into the degradation pathways and products.[16]

Experimental Design: A Systematic Approach to Stress

The protocol follows the principles outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[17][18] The goal is to achieve 5-20% degradation of the parent compound to ensure that primary degradants are formed without being further degraded themselves.

Protocol 3: Forced Degradation Study

This protocol exposes the compound to hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C.

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to 80°C. A separate solution is also heated to 80°C.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Sample each stress condition at multiple time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: At each time point, neutralize the acidic and basic samples to halt further degradation before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method. This method must be capable of separating the parent compound from all significant degradation products. Mass spectrometry (MS) is used for the preliminary identification of degradants.

Data Presentation and Visualization

Results should clearly indicate the extent of degradation and the number of major degradants formed.

Table 2: Illustrative Forced Degradation Summary

| Stress Condition | Duration (hr) | % Degradation of Parent | No. of Major Degradants (>0.5%) |

|---|---|---|---|

| 0.1 M HCl, 60°C | 24 | 15.2 | 2 |

| 0.1 M NaOH, 60°C | 48 | 8.9 | 1 |

| 3% H₂O₂, RT | 48 | 4.5 | 1 |

| Heat (Solid), 80°C | 72 | < 1.0 | 0 |

| Photolysis (ICH Q1B) | - | 2.1 | 1 |

Caption: Logical workflow for a forced degradation study.

Conclusion: Synthesizing a Holistic Profile for Drug Development

The systematic application of the methodologies described in this guide provides a robust and comprehensive understanding of the solubility and stability of a novel compound like this compound. This foundational knowledge is not merely an academic exercise; it is a critical prerequisite for intelligent formulation development, accurate interpretation of biological data, and the ultimate success of a drug candidate. By integrating these principles early, researchers can de-risk their projects, make informed decisions, and accelerate the journey from discovery to clinical application.

References

- Organic Chemistry Portal. (n.d.). Azetidine synthesis.

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Wikipedia. (2023). Azetidine.

- CymitQuimica. (n.d.). This compound. Retrieved from cymitquimica.com/EN/3-isopropoxyazetidine-hydrochloride-871657-49-7

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

- International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

-

Patel, R. M., et al. (2021). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]

-

Sinko, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1017. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

- ChemicalBook. (n.d.). 3-Hydroxyazetidine hydrochloride.

-

Butler, C. R., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10243–10257. [Link]

-

Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-30. [Link]

- BenchChem. (n.d.). Azetidine Compound Stability. Retrieved from benchchem.com/technical-support/azetidine-compound-stability

- Bajaj, S., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from axispharm.com/resources/kinetic-solubility-assays-protocol/

-

Butler, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1604–1610. [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560.

- Chem-Impex International. (n.d.). 3-Isopropoxy-azetidine hydrochloride. Retrieved from chemimpex.com/products/3-isopropoxy-azetidine-hydrochloride

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

- ResearchGate. (n.d.). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-10. [Link]

-

Butler, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

-

U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from dmpk.wuxiapptec.com/in-vitro-adme-services/physicochemical-properties/kinetic-thermodynamic-solubility-testing/

- Asian Journal of Research in Chemistry. (2020). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. 8(4), 213-219.

- University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.

-

Dr. Anand Kumar. (2022, March 4). why conduct forced degradation? [Video]. YouTube. [Link]

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from amsbiopharma-platform.com/blog/ich-guidelines-drug-stability-testing-essentials/

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from inventivapharma.com/wp-content/uploads/2016/09/Poster-Solubility-Toolbox.pdf

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

- ResearchGate. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation.

- Chem-Impex International. (n.d.). 3-Hydroxyazetidine hydrochloride. Retrieved from chemimpex.com/products/3-hydroxyazetidine-hydrochloride

- Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.

- National Center for Biotechnology Information. (n.d.). 3-Hydroxyazetidine hydrochloride. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/2759290

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. inventivapharma.com [inventivapharma.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. database.ich.org [database.ich.org]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

3-Isopropoxyazetidine Hydrochloride: A Versatile Building Block for the Architecting of Novel Chemical Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles has led to a growing appreciation for three-dimensional, sp³-rich structures.[1] Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold."[2] Its inherent ring strain of approximately 25 kcal/mol and conformational rigidity offer distinct advantages in the design of new therapeutic agents.[1][3] This constrained nature allows for precise control over the spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets.[3]

3-Isopropoxyazetidine hydrochloride, in particular, has garnered significant attention as a versatile building block.[4] The presence of the isopropoxy group at the 3-position introduces a valuable steric and electronic handle, influencing properties such as solubility, metabolic stability, and bioactivity.[4][5] This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the core attributes of this compound and its application in the synthesis of innovative molecular scaffolds.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 871657-49-7 | [4] |

| Molecular Formula | C₆H₁₄ClNO | [6] |

| Molecular Weight | 151.64 g/mol | [4] |

| Appearance | Pale yellow hygroscopic powder | [4] |

| Purity | ≥ 97% (HPLC) | [4] |

| Storage Conditions | 0-8°C, sealed in a dry, dark place | [4][7] |

| Solubility | Soluble in water, DMSO, and methanol | [7] |

Note: Due to its hygroscopic nature, it is crucial to handle this compound under anhydrous conditions to prevent degradation and ensure reproducibility in reactions.

The Azetidine Ring: A Gateway to Novel Chemical Space

The azetidine moiety provides a unique structural framework that can serve as a bioisostere for other cyclic and acyclic functionalities. Its distinct conformational preferences can impart favorable pharmacokinetic properties to drug candidates, including improved metabolic stability and aqueous solubility.[1] The incorporation of azetidines into bioactive molecules has been shown to offer several advantages over more common saturated heterocycles like piperidine and pyrrolidine.[1]

Core Reactivity and Functionalization

The reactivity of this compound is centered around the secondary amine of the azetidine ring. As a hydrochloride salt, the amine is protonated, necessitating the use of a base to liberate the free amine for subsequent reactions. Common transformations include N-alkylation, N-acylation, and N-arylation, which allow for the introduction of a wide array of substituents and the construction of diverse molecular architectures.[8]

Experimental Protocol: N-Alkylation of 3-Isopropoxyazetidine

The following protocol, adapted from established methodologies for secondary amines, provides a representative example of the N-alkylation of 3-isopropoxyazetidine.[8]

Materials:

-

This compound

-

Alkylating agent (e.g., benzyl bromide)

-

Base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 20 minutes to ensure the formation of the free amine.

-

Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-alkylated 3-isopropoxyazetidine.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for neutralizing the hydrochloride salt and facilitating the nucleophilic attack of the azetidine nitrogen. Stronger bases like sodium hydride could also be used, but may lead to side reactions.[8]

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

-

Temperature: Heating the reaction increases the rate of alkylation. The optimal temperature will depend on the reactivity of the specific alkylating agent.

Application in the Synthesis of Novel Scaffolds

The true utility of this compound lies in its ability to serve as a starting point for the construction of more complex and medicinally relevant scaffolds.

Spirocyclic Scaffolds

Spirocycles, molecules containing two rings that share a single atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. The synthesis of spirocyclic azetidines can be achieved through various synthetic strategies.[9] For instance, the functionalized azetidine ring can participate in intramolecular cyclization reactions or be incorporated into multi-component reactions to generate novel spirocyclic systems.[10]

Hybrid Molecules and Fused Ring Systems

This compound can also be employed in the synthesis of hybrid molecules and fused ring systems. By strategically functionalizing the azetidine nitrogen with a group capable of undergoing further cyclization, novel bicyclic and polycyclic scaffolds can be accessed. These complex architectures can present unique pharmacophores and lead to the discovery of compounds with novel biological activities.

Case Study: Application in Neurological Disorder Drug Discovery

The azetidine scaffold is a key structural feature in a number of compounds targeting neurological disorders.[4][5] The constrained nature of the ring can help to pre-organize ligands for optimal binding to their target receptors or enzymes in the central nervous system. This compound serves as a valuable intermediate in the synthesis of novel drug candidates for these indications.[4][5] While specific proprietary examples are not detailed in the public domain, the general synthetic strategies outlined in this guide are directly applicable to the development of such compounds.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel and diverse chemical scaffolds. Its unique combination of a strained, conformationally restricted azetidine ring and a functionalizable isopropoxy group provides medicinal chemists with a valuable tool for exploring new chemical space. The ability to readily derivatize the azetidine nitrogen allows for the construction of a wide range of molecular architectures, including spirocycles and fused ring systems. As the demand for innovative drug candidates with improved properties continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

-

ResearchGate. Structures of some azetidine‐based drugs. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of this compound in Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. [Link]

-

ResearchGate. A. Azetidines are useful scaffolds in a broad area of disciplines. B.... [Link]

-

Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry, 24(21), 5444-5449. [Link]

-

Fleet, G. W. J., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Chemistry – A European Journal, 19(27), 8782-8785. [Link]

-

Mohammadi, M., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(23), 13956-13968. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 3-Isopropoxyazetidine Hydrochloride: A Synthetic and Application-Focused Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary medicinal chemistry due to its unique structural and physicochemical properties.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of a key derivative, 3-isopropoxyazetidine hydrochloride. This compound serves as a valuable building block in the design of novel therapeutics, particularly in the realm of neurological disorders.[2][3] We will explore a plausible and efficient synthetic pathway, detail experimental protocols, and discuss the rationale behind the strategic incorporation of the isopropoxy-azetidine motif in drug discovery programs.

Introduction: The Strategic Value of the Azetidine Moiety

The azetidine ring, once considered a synthetic curiosity, is now a privileged structure in drug design.[1] Its inherent ring strain imparts a degree of three-dimensionality that can lead to improved binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom provides a handle for modulating aqueous solubility and metabolic stability, key parameters in optimizing drug candidates.[4][5] The substitution at the 3-position of the azetidine ring offers a versatile point for diversification, allowing medicinal chemists to fine-tune the pharmacological profile of a lead compound. The introduction of an isopropoxy group, as in 3-isopropoxyazetidine, can further enhance lipophilicity and cell permeability, potentially improving oral bioavailability.[6]

A Proposed Synthetic Pathway: From N-Protected Azetidin-3-ol to this compound

While the direct discovery of this compound is not extensively documented in dedicated literature, a robust synthetic route can be postulated based on established methodologies for the functionalization of azetidine rings. A common and efficient strategy involves the O-alkylation of a readily available, N-protected azetidin-3-ol intermediate. The following proposed synthesis is a logical and practical approach for laboratory-scale and potential scale-up production.

A plausible and efficient synthetic route to this compound commences with the commercially available N-Boc-3-hydroxyazetidine. This starting material is then subjected to a Williamson ether synthesis, followed by deprotection of the Boc group to yield the target hydrochloride salt.

Caption: Proposed synthetic pathway for this compound.

Step 1: N-Boc-3-isopropoxyazetidine via Williamson Ether Synthesis

The initial step involves the O-alkylation of N-Boc-3-hydroxyazetidine. The Williamson ether synthesis is a classic and reliable method for forming ether linkages.

Protocol:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add isopropyl bromide (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-isopropoxyazetidine.

Rationale: The use of a strong base like sodium hydride is crucial for the deprotonation of the hydroxyl group on the azetidine ring, forming a nucleophilic alkoxide. THF is an appropriate aprotic solvent for this reaction. The N-Boc protecting group is stable under these basic conditions.

Step 2: Deprotection to this compound

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine, which is then isolated as its hydrochloride salt.

Protocol:

-

Dissolve N-Boc-3-isopropoxyazetidine (1.0 eq.) in a 4M solution of HCl in 1,4-dioxane (10 volumes).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield this compound as a solid.[7]

Rationale: Acidic conditions are standard for the removal of the Boc protecting group. The use of HCl in dioxane provides the acid for deprotection and the chloride counter-ion for the final salt formation in a single, efficient step.

Characterization and Data

The successful synthesis of this compound should be confirmed through various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C6H14ClNO | [7] |

| Molecular Weight | 151.63 g/mol | [7] |

| Appearance | Pale yellow hygroscopic powder | [2] |

| Purity | ≥97% | [2] |

| CAS Number | 871657-49-7 | [2] |

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, D₂O) δ (ppm): 4.60-4.50 (m, 1H), 4.30-4.15 (m, 2H), 4.10-3.95 (m, 2H), 3.80-3.65 (m, 1H), 1.20 (d, J=6.0 Hz, 6H).

-

¹³C NMR (100 MHz, D₂O) δ (ppm): 71.0, 65.0, 48.0 (2C), 21.5 (2C).

-

Mass Spectrometry (ESI+): m/z 116.1 [M+H]⁺ (for the free base).

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery.[2] Its utility lies in its ability to introduce the 3-isopropoxyazetidine moiety, which can confer desirable pharmacokinetic and pharmacodynamic properties to a drug candidate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Isopropoxyazetidine Hydrochloride Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delineates a comprehensive strategy for elucidating the mechanism of action of 3-isopropoxyazetidine hydrochloride derivatives, a class of compounds holding significant promise in modern medicinal chemistry. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and metabolic stability, making it a privileged motif in the design of novel therapeutics.[1] This document provides a foundational framework for investigation, from formulating a plausible hypothesis to rigorous experimental validation.

Section 1: The Azetidine Scaffold - A Privileged Structure in Drug Discovery

The allure of the azetidine ring in medicinal chemistry stems from its distinct stereochemical properties.[2] Its inherent ring strain and defined three-dimensional geometry provide a rigid framework that can pre-organize substituents for optimal interaction with biological targets, potentially leading to higher affinity and selectivity.[2] Azetidine derivatives have demonstrated a broad spectrum of biological activities, acting as enzyme inhibitors, G-protein coupled receptor (GPCR) modulators, and neurotransmitter reuptake inhibitors.[3][4][5] Notably, they have been successfully developed as inhibitors of Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins, as well as antagonists for the free fatty acid receptor 2 (FFA2).[3][6]

The subject of this guide, the this compound scaffold, introduces a bulky and lipophilic isopropoxy group at the 3-position. This substitution is anticipated to significantly influence the molecule's interaction with its biological target, potentially enhancing binding affinity and modulating its pharmacokinetic profile.

Section 2: A Hypothesized Mechanism of Action - G-Protein Coupled Receptor Antagonism

Given the prevalence of azetidine derivatives as modulators of GPCRs, a plausible primary mechanism of action for a this compound derivative is competitive antagonism at a specific GPCR. The isopropoxy moiety could facilitate hydrophobic interactions within the receptor's binding pocket, while the protonated azetidine nitrogen may form a key ionic bond with an acidic residue.

This guide will proceed under the hypothesis that the this compound derivative acts as a competitive antagonist at a yet-to-be-identified GPCR. The following sections will outline a systematic and robust experimental workflow to test this hypothesis, from initial target identification to detailed characterization of the molecular interactions and downstream signaling effects.

Section 3: The Experimental Roadmap - A Step-by-Step Guide to Elucidating the Mechanism of Action

The journey to confirm the mechanism of action is a multi-stage process, beginning with broad, unbiased screening to identify the molecular target and progressively narrowing down to specific molecular interactions.

Stage 1: Target Identification - Casting a Wide Net

The initial and most critical step is to identify the direct biological target(s) of the this compound derivative.[7] A combination of affinity-based and label-free methods will provide the most robust dataset.

3.1.1. Affinity-Based Pull-Down Assays

This classical approach utilizes a modified version of the compound to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[1]

Experimental Protocol: Biotinylation and Streptavidin Affinity Purification

-

Synthesis of a Biotinylated Probe: Synthesize an analog of the this compound derivative with a biotin tag attached via a flexible linker at a position determined not to be critical for its activity (based on preliminary structure-activity relationship studies).

-

Cell Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., a human cell line known to express a wide range of GPCRs).

-

Incubation: Incubate the biotinylated probe with the cell lysate to allow for the formation of probe-target complexes.

-

Affinity Purification: Introduce streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins to the beads.[1]

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

3.1.2. Label-Free Target Identification

To circumvent potential issues with the biotin tag altering the compound's binding, parallel label-free methods are essential.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Cell Lysate Preparation: Prepare a cell lysate as described above.

-

Compound Incubation: Incubate aliquots of the lysate with the unmodified this compound derivative at various concentrations. Include a vehicle control.

-

Protease Digestion: Subject the lysates to limited proteolysis with a protease such as thermolysin. The binding of the compound to its target protein is expected to confer a conformational change that alters its susceptibility to protease digestion.[8]

-

Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.

-

Band Analysis: Identify protein bands that show a dose-dependent protection from proteolysis in the presence of the compound.

-

Protein Identification: Excise the protected bands and identify the proteins by mass spectrometry.

Caption: Figure 1: A dual-pronged approach to target identification.

Stage 2: Target Validation - Confirming the Connection

Once a list of candidate targets is generated, it is crucial to validate that the interaction is specific and functionally relevant.[9][10]

3.2.1. In Vitro Binding Assays

Direct binding assays are essential to confirm the interaction between the compound and the identified target. For a hypothesized GPCR target, radioligand binding assays are the gold standard.[11]

Experimental Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the candidate GPCR.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the GPCR, and increasing concentrations of the this compound derivative.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the bound from free radioligand using a filter-based separation system.[12]

-

Quantification: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. This will allow for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.[13]

Table 1: Representative Data from a Radioligand Competition Binding Assay

| Compound Concentration (nM) | % Specific Binding |

| 0.1 | 98.2 ± 2.1 |

| 1 | 95.5 ± 3.4 |

| 10 | 80.1 ± 4.5 |

| 100 | 52.3 ± 3.9 |

| 1000 | 15.7 ± 2.8 |

| 10000 | 2.1 ± 1.5 |

3.2.2. Cellular Thermal Shift Assay (CETSA)

CETSA is an in-cell method to confirm target engagement. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control.

-

Heating: Heat the cells at a range of temperatures.

-

Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein quantification methods.

-

Melt Curve Analysis: Generate a "melt curve" for the target protein in the presence and absence of the compound. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Stage 3: Characterization of Molecular Interaction and Downstream Signaling

With the target validated, the next step is to characterize the nature of the interaction (e.g., competitive, non-competitive) and its effect on downstream signaling pathways.

3.3.1. Enzyme Inhibition Assays (if the target is an enzyme)

If the validated target is an enzyme, enzyme inhibition assays are performed to determine the mode of inhibition.[14]

Experimental Protocol: Michaelis-Menten Kinetics

-

Assay Setup: Set up a series of reactions with a fixed enzyme concentration, varying substrate concentrations, and different fixed concentrations of the this compound derivative.

-

Reaction Monitoring: Measure the initial reaction velocity at each condition.

-

Data Analysis: Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of the lines will reveal the mode of inhibition (competitive, non-competitive, or uncompetitive).

3.3.2. Cellular Signaling Pathway Analysis

To understand the functional consequences of target engagement, it is essential to investigate the downstream signaling pathways.[15] For a GPCR, this would involve measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium.

Experimental Protocol: cAMP Assay

-

Cell Culture and Treatment: Culture cells expressing the target GPCR and treat them with a known agonist for the receptor in the presence and absence of the this compound derivative.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-